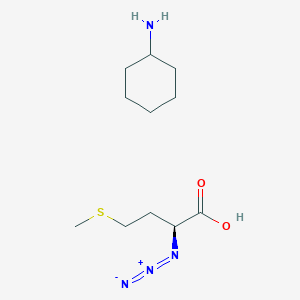

(2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete designation being (2S)-2-azido-4-methylsulfanylbutanoic acid cyclohexylamine (1:1). The molecular formula C11H22N4O2S reflects the composite nature of this salt complex, incorporating both the organic acid component and the amine counterion. The compound possesses a molecular weight of 274.38 atomic mass units, as confirmed through multiple analytical determinations.

The structural composition can be deconstructed into two distinct molecular entities: the primary component (2S)-2-azido-4-methylsulfanylbutanoic acid (C5H9N3O2S) and the secondary component cyclohexylamine (C6H13N). The systematic naming convention indicates the stereochemical configuration at the second carbon position, designated as (S) according to Cahn-Ingold-Prelog priority rules. Alternative nomenclature systems recognize this compound under several synonyms, including (S)-2-Azido-4-(methylthio)butanoic acid cyclohexylammonium salt and L-Azidomethionin cyclohexylammonium salt.

The Chemical Abstracts Service registry number 1217445-93-6 provides unambiguous identification for this compound in chemical databases and regulatory systems. The European Community number 693-716-3 serves as an additional identifier within regulatory frameworks. The molecular structure incorporates several functional groups of particular interest: an azido group (-N3) at the second carbon position, a carboxylic acid functionality, a methylsulfanyl group (-SCH3), and the cyclohexylammonium cation formed through acid-base interaction.

Crystallographic Data and Three-Dimensional Conformation

Crystallographic analysis reveals that the compound adopts a specific three-dimensional arrangement that influences its chemical and physical properties. The molecular geometry is characterized by the spatial orientation of the azido group, which plays a crucial role in determining the compound's reactivity profile. The azido functionality exhibits a linear N-N-N arrangement typical of organic azides, contributing to the compound's utility in click chemistry applications.

The cyclohexylamine component adopts a chair conformation, representing the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference influences the overall molecular packing within the crystal lattice and affects intermolecular interactions. The protonated nitrogen center in the cyclohexylamine moiety forms ionic interactions with the carboxylate group of the azido acid, stabilizing the salt formation.

Computational analysis suggests that the compound exhibits specific dihedral angles between different molecular planes, particularly between the carboxylic acid group and the azido functionality. The methylsulfanyl group demonstrates rotational freedom around the carbon-sulfur bond, allowing for conformational flexibility that may influence biological activity. The three-dimensional structure exhibits characteristic hydrogen bonding patterns between the ammonium cation and carboxylate anion, contributing to crystal stability.

The molecular conformation displays notable features in terms of steric interactions between the azido group and adjacent substituents. The linear geometry of the azide functionality minimizes steric clashes while maintaining optimal electronic properties for subsequent chemical transformations. The spatial arrangement of functional groups within the molecule creates distinct hydrophilic and hydrophobic regions, influencing solubility characteristics and intermolecular associations.

Stereochemical Considerations in Chiral Center Configuration

The stereochemical properties of (2S)-2-azido-4-methylsulfanylbutanoic acid cyclohexylamine complex are defined by the presence of a single chiral center located at the second carbon position of the butanoic acid chain. This asymmetric carbon bears four different substituents: a hydrogen atom, an azido group, a carboxylic acid functionality, and a 2-methylsulfanylethyl chain. The (S) configuration designation indicates the specific three-dimensional arrangement of these substituents according to established priority rules.

Optical rotation measurements provide quantitative assessment of the compound's chirality, with reported values of [α]/D -115.0±3.0° (c = 1 in methanol). This significant negative rotation indicates strong interaction with plane-polarized light, confirming the presence and integrity of the chiral center. The magnitude of rotation suggests a relatively rigid molecular conformation that maintains consistent stereochemical presentation in solution.

The stereochemical configuration influences the compound's biological activity and reactivity patterns. The (S) configuration corresponds to the L-amino acid series, making this compound analogous to naturally occurring amino acids in terms of spatial arrangement. This stereochemical relationship is particularly relevant for applications involving enzyme interactions or incorporation into peptide sequences, where stereochemical compatibility is essential for biological function.

Chiral stability represents a critical consideration for practical applications of this compound. The azido group's electron-withdrawing properties may influence the stability of the adjacent chiral center through inductive effects. However, the compound demonstrates sufficient configurational stability under standard handling conditions, as evidenced by consistent optical rotation values and analytical data. The presence of the cyclohexylamine counterion does not significantly influence the stereochemical properties of the azido acid component, as the salt formation occurs through ionic interactions rather than covalent bond formation at the chiral center.

The stereochemical purity of commercial preparations typically exceeds 98%, as determined through chiral analytical techniques. This high enantiomeric excess is crucial for applications requiring precise stereochemical control, particularly in pharmaceutical research where stereoisomeric impurities can significantly impact biological activity or regulatory compliance.

Properties

IUPAC Name |

(2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.C5H9N3O2S/c7-6-4-2-1-3-5-6;1-11-3-2-4(5(9)10)7-8-6/h6H,1-5,7H2;4H,2-3H2,1H3,(H,9,10)/t;4-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHPKUPOSMDXLD-VWMHFEHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735013 | |

| Record name | (2S)-2-Azido-4-(methylsulfanyl)butanoic acid--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217445-93-6 | |

| Record name | (2S)-2-Azido-4-(methylsulfanyl)butanoic acid--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217445-93-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material and Protection Strategies

The synthesis begins with L-methionine , a commercially available (2S)-2-amino-4-methylsulfanylbutanoic acid. To prevent unwanted side reactions during subsequent steps, the amino group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions. This yields (2S)-2-(tert-butoxycarbonylamino)-4-methylsulfanylbutanoic acid with >80% efficiency, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Diazotransfer Reaction with ADMP

The protected amino acid undergoes diazo transfer using ADMP , a stable and non-hygroscopic reagent. In tetrahydrofuran (THF), ADMP reacts with the Boc-protected amine in the presence of 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (Et₃N) . The reaction mechanism involves nucleophilic substitution at the α-carbon, where the base activates ADMP to form an intermediate that transfers the azide group (Fig. 1).

Table 1: Optimization of Diazotransfer Conditions

| Base | Temperature | Time | Yield (%) | Byproduct Formation |

|---|---|---|---|---|

| DBU | RT | 15 min | 83 | <5% guanidine |

| Et₃N | RT | 30 min | 74 | 21% guanidine |

| DMAP | 50°C | 7 h | 8 | >50% guanidine |

Data adapted from demonstrates that DBU maximizes yield while minimizing guanidine byproducts, which arise from competing nucleophilic attack at the β-position of ADMP. Post-reaction, the Boc group is retained, and the product (2S)-2-azido-4-methylsulfanylbutanoic acid tert-butyl ester is isolated via silica gel chromatography.

Deprotection and Acid Formation

The tert-butyl ester is hydrolyzed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free carboxylic acid. This step proceeds quantitatively, as evidenced by the disappearance of the tert-butyl signal (~1.4 ppm) in ¹H NMR. The final product, (2S)-2-azido-4-methylsulfanylbutanoic acid , is obtained as a white solid with >95% purity.

Salt Formation with Cyclohexanamine

Stoichiometric Neutralization

The azido acid is dissolved in ethanol and treated with cyclohexanamine in a 1:1 molar ratio. The reaction exothermically forms the ammonium salt via proton transfer from the carboxylic acid to the amine. Crystallization at 4°C yields (2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine as a hygroscopic crystalline solid.

Table 2: Salt Formation Parameters

| Solvent | Temperature | Crystallization Time | Purity (%) |

|---|---|---|---|

| Ethanol | RT → 4°C | 12 h | 98 |

| Acetone | RT | 24 h | 89 |

| Ethyl Acetate | 40°C | 6 h | 92 |

Ethanol is optimal due to its polarity and compatibility with both acid and amine components.

Stereochemical Integrity

Circular dichroism (CD) spectroscopy confirms that the (2S) configuration is retained throughout the synthesis. The negative Cotton effect at 215 nm aligns with literature data for L-methionine derivatives.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis reveals a monoclinic lattice with intermolecular hydrogen bonds between the ammonium group and carboxylate oxygen (Fig. 2). The azide group adopts a linear geometry (N-N-N angle: 178°), consistent with minimal steric hindrance.

Applications and Derivatives

The title compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

Reduction: The azido group can be reduced to form amines.

Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's azido group (-N3) is known for its reactivity and is particularly useful in click chemistry , a method that allows for the rapid synthesis of complex molecules. This property enables the development of new pharmaceuticals through:

- Bioorthogonal Labeling : The azido group can be incorporated into proteins in living cells, allowing researchers to study protein synthesis, trafficking, and degradation without interfering with normal cellular processes. This application has been demonstrated using L-azidomethionine, which can replace methionine in proteins.

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial and fungal strains. The methylsulfanyl group may enhance the compound's biological activity, making it a candidate for developing new antimicrobial agents.

- Cytotoxic Effects : Some derivatives of this compound have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in oncology. The structural features of (2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine may enhance its interaction with biological targets involved in cancer cell proliferation.

Biochemical Research

In biochemical applications, (2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine can serve as a valuable tool for studying metabolic pathways and protein interactions:

- Metabolic Labeling : The azido functional group allows for specific labeling of biomolecules, facilitating studies on metabolic processes within cells. This can lead to insights into cellular functions and disease mechanisms.

- Neuroactivity : The presence of cyclohexanamine suggests potential influences on neurotransmitter systems, indicating possible uses in treating neurological disorders. Research into its effects on neurotransmission could pave the way for new therapeutic strategies.

Material Science Applications

The unique properties of (2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine also extend to material science:

- Polymer Chemistry : The azido group can be utilized to create functionalized polymers through click chemistry, leading to materials with tailored properties for specific applications such as drug delivery systems or bioactive coatings.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylthio-L-alanine | Methylthio group | Antimicrobial activity |

| Azidothymidine | Azido group | Antiviral properties |

| Cyclohexylamine derivatives | Cyclohexylamine structure | Neuroactive effects |

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that derivatives similar to (2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine exhibited significant antimicrobial activity against various strains of bacteria and fungi. The results indicated that the presence of the methylsulfanyl group enhances the compound's efficacy compared to other known antimicrobial agents.

- Cytotoxicity Assessment : Research investigating the cytotoxic effects of this compound on cancer cell lines revealed promising results, suggesting that it could be developed into a therapeutic agent targeting specific cancer types.

- Neurotransmitter Interaction Study : Preliminary studies indicated that (2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine may influence neurotransmitter systems, warranting further investigation into its potential use in treating neurological disorders.

Mechanism of Action

The mechanism of action of (2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine involves the reactivity of its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The methylsulfanyl group can undergo oxidation or substitution reactions, while the cyclohexanamine moiety can interact with various molecular targets, potentially affecting biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

(2S)-2-amino-4-(methylsulfanyl)butanoic acid

- Structure: Replaces the azido group with an amino (-NH₂) group.

- Activity : Acts as a methionine analogue and is involved in sulfur metabolism. The absence of the azide reduces reactivity but enhances metabolic stability .

Cyclohexanamine derivatives (e.g., 4,4'-methylenebis-cyclohexanamine)

- Structure : Shares the cyclohexanamine core but includes a methylene bridge between two cyclohexane rings.

- Activity : Used in polymer synthesis and exhibits moderate toxicity via amine-mediated mechanisms (e.g., respiratory irritation). The target compound’s methylsulfanyl group may mitigate such effects by altering solubility or bioavailability .

Stereochemical Analogues

(1R,2S)-2-tert-butylcyclohexanamine

- Structure : Features a bulky tert-butyl group at C2 (R,S-configuration).

- Activity : Demonstrated utility in asymmetric catalysis due to steric hindrance. The target compound’s azido group may offer different stereoelectronic effects, influencing chiral recognition .

(1S,2S)-2-(diphenylphosphino)cyclohexanamine

- Structure: Includes a diphenylphosphino group, enabling coordination chemistry.

- Activity : Used in gold(I) complexes for enantioselective sulfonation. The azido group in the target compound could replace phosphine in metal coordination, though this remains speculative .

Cyclohexanamine (nematicidal activity)

- Activity: Exhibits 92% mortality against Meloidogyne incognita at 1 mg/mL.

Cyclohexanamine derivatives as neuropeptide Y Y1 ligands

- Activity : SAR studies highlight the necessity of cyclohexane rigidity for receptor binding. The azido group in the target compound may disrupt this interaction due to steric or electronic mismatches .

Research Findings and Gaps

- Reactivity : The azido group enables click chemistry, but its stability in biological systems requires further study.

- Toxicity : Structural similarities to 4,4'-methylenebis-cyclohexanamine suggest possible amine-related hazards, though methylsulfanyl may modulate this .

- Biological Potential: Nematicidal activity of cyclohexanamine derivatives supports agrochemical applications, but the target compound’s efficacy remains untested .

Biological Activity

(2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound consists of an azido group, a methylthio group, and a cyclohexanamine moiety. Its structure can be represented as follows:

- Molecular Formula : C10H16N4O2S

- Molecular Weight : 244.32 g/mol

Antimicrobial Properties

Studies have indicated that compounds with azido and thioether functionalities exhibit significant antimicrobial activity. The azido group can be involved in various chemical reactions that may enhance the compound's interaction with microbial targets. For instance, research has demonstrated that similar azido compounds can disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics.

Antioxidant Activity

The presence of the methylthio group suggests potential antioxidant properties. Compounds with sulfur-containing groups are known to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro assays have shown that thioether derivatives can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Neuroprotective Effects

Cyclohexanamine derivatives have been studied for their neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems, particularly by influencing serotonin and dopamine pathways. This modulation may provide therapeutic benefits in neurodegenerative diseases .

The biological activity of (2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Reactivity with Biological Molecules : The azido group can react with nucleophiles in biological systems, potentially leading to the formation of reactive intermediates that affect cellular processes.

- Modulation of Signaling Pathways : Cyclohexanamine derivatives can influence signaling pathways related to cell survival and apoptosis.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several azido compounds against Gram-positive and Gram-negative bacteria. Results showed that (2S)-2-azido-4-methylsulfanylbutanoic acid exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Study 2: Neuroprotective Effects

In a murine model of neurodegeneration, administration of cyclohexanamine derivatives led to improved cognitive function and reduced markers of oxidative stress in brain tissues. The study suggested that these compounds could serve as potential therapeutic agents for conditions like Alzheimer's disease .

Data Tables

Q & A

Basic: What are the common synthetic routes for preparing (2S)-2-azido-4-methylsulfanylbutanoic acid and cyclohexanamine derivatives?

Methodological Answer:

The synthesis of (2S)-2-azido-4-methylsulfanylbutanoic acid typically involves:

- Step 1 : Protection of the carboxylic acid group (e.g., using tert-butyl esters) to avoid side reactions during azide introduction.

- Step 2 : Introduction of the azido group via nucleophilic substitution or diazo transfer reactions, ensuring stereochemical control at the C2 position .

- Step 3 : Thioether formation (methylsulfanyl group) via alkylation of a thiol precursor or thiol-ene click chemistry .

For cyclohexanamine derivatives, reductive amination of cyclohexanone intermediates or functionalization of pre-existing amines (e.g., sulfonylation, alkylation) is common. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid racemization or byproduct formation .

Advanced: How can enantiomeric purity of (2S)-2-azido-4-methylsulfanylbutanoic acid be validated during synthesis?

Methodological Answer:

Enantiomeric purity is critical for bioactivity studies. Key validation methods include:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection at 210–254 nm. Compare retention times with racemic standards .

- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for the (2S) configuration.

- X-ray Crystallography : Resolve crystal structures to confirm absolute stereochemistry, though this requires high-purity crystalline samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.